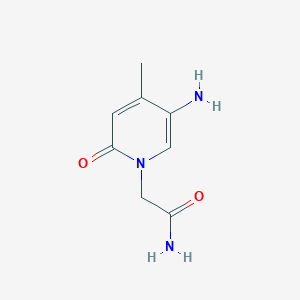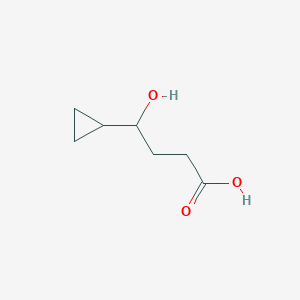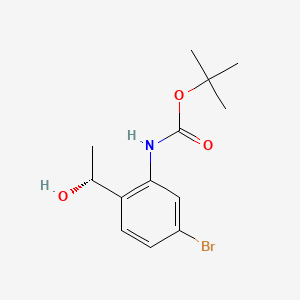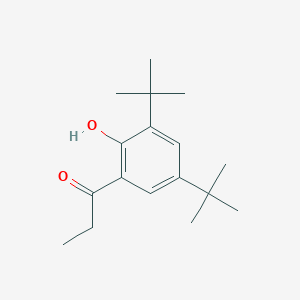
1-(Tetrahydro-2h-pyran-4-yl)-1h-imidazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It is also known by various synonyms, including 1-(Tetrahydro-2H-pyran-4-yl)ethanone, 4-Acetyltetrahydro-4H-pyran, and Achromopeptidase.
- The compound appears as a colorless to pale yellow liquid and is sparingly soluble in water but soluble in organic solvents like ethanol and ethers .
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine: is a chemical compound with the molecular formula CHNO.
Vorbereitungsmethoden
- One synthetic route involves the reaction of N-methoxy-N-methyltetrahydro-4H-pyran-4-carboxamide with thionyl chloride to form tetrahydro-4H-pyran-4-carbonyl chloride.
- The subsequent reaction of this intermediate with acetic anhydride yields 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine .
- Industrial production methods may vary, but similar synthetic steps are likely employed.
Analyse Chemischer Reaktionen
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include thionyl chloride, acetic anhydride, and LiAlH4 (used for reduction).
- Major products formed depend on the specific reaction conditions and starting materials.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: May have applications in enzyme studies due to its structural features.
Medicine: Further research is needed, but it could be explored for potential therapeutic effects.
Industry: Its use in industry may involve fine chemicals or pharmaceuticals.
Wirkmechanismus
- The exact mechanism by which this compound exerts its effects is not well-documented.
- Further studies are necessary to understand its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
- While I don’t have direct information on similar compounds, you can explore related structures in the same chemical class to highlight its uniqueness.
Remember that this compound’s applications and properties may evolve as research progresses
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
1-(oxan-4-yl)imidazol-4-amine |
InChI |
InChI=1S/C8H13N3O/c9-8-5-11(6-10-8)7-1-3-12-4-2-7/h5-7H,1-4,9H2 |
InChI-Schlüssel |
HYGYTQMGUFXQHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1N2C=C(N=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13572828.png)

![(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)

![(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)

![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)

![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)



![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)
